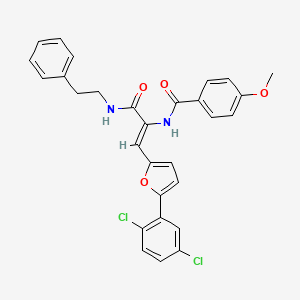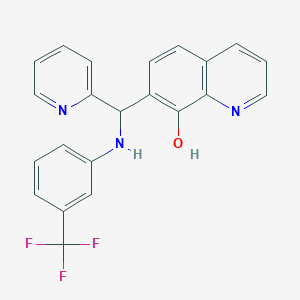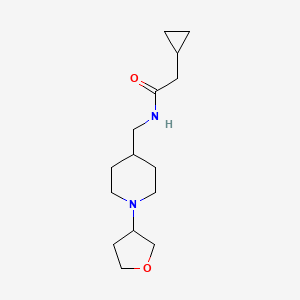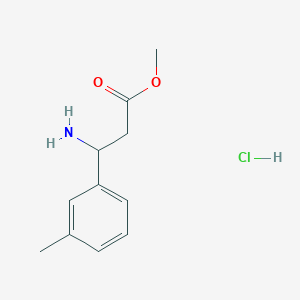
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Late-Stage Difluoromethylation Reactions
Difluoromethylation processes have gained prominence due to the invention of multiple difluoromethylation reagents. Researchers have explored X–CF2H bond formation, where X represents C (sp), C (sp2), C (sp3), O, N, or S. Metal-based methods, both stoichiometric and catalytic, enable the transfer of CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry facilitates difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements have allowed site-selective installation of CF2H onto large biomolecules like proteins .
Organic Synthesis: (Phenylsulfonyl)Difluoromethylation
Within the past decade, (phenylsulfonyl)difluoromethylation reactions have emerged as powerful tools in organic synthesis. These reactions introduce difluoromethyl (CF2H) groups into various substrates. Researchers have explored five modes of difluoroalkylation, including the incorporation of difluoromethyl, difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups. These synthetic methods enable the construction of complex molecules with unique properties .
Versatile Carbonyl Gem
Difluoromethyl 2-pyridyl sulfone, a derivative of our compound, has been prepared and studied. It exhibits versatile reactivity, including carbonyl gem-difluoromethylation. Researchers have synthesized this compound through difluoromethylation of 2-mercaptopyridine, followed by oxidation. Its potential applications in organic synthesis and medicinal chemistry warrant further investigation .
Mecanismo De Acción
Mode of Action
It is known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been developed . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function .
Biochemical Pathways
It is known that difluoromethylation can affect a wide range of biochemical processes . The downstream effects of these changes would depend on the specific pathways and targets involved .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness .
Result of Action
Given its potential for difluoromethylation, it could potentially lead to significant changes in the function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4S/c17-16(18)25(22,23)14-6-2-1-5-13(14)15(21)20-9-12(10-20)24-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRSRYEALBANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)


![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)



![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)